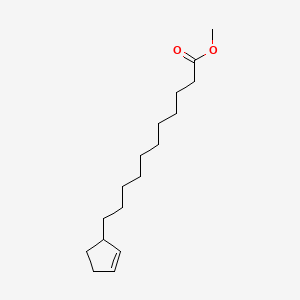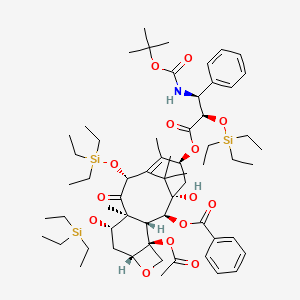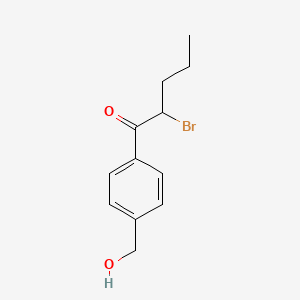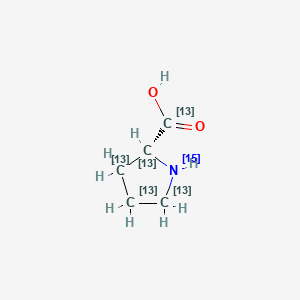
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is a complex organic compound with significant applications in various scientific fieldsHeptanedioic acid is a dicarboxylic acid that plays a crucial role in the biosynthesis of lysine, an essential amino acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- typically involves multiple steps, starting from heptanedioic acid. One common method involves the acetylation of heptanedioic acid followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of solvents such as methanol and the application of heat (e.g., 50°C) are common in the preparation process .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of polymers, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism of action of heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of nylon and other polymers.
Suberic Acid: Used in the manufacture of alkyd resins and polyamides.
Azelaic Acid: Known for its applications in skincare and as an industrial chemical.
Uniqueness
Heptanedioic acid, 2-(acetylamino)-6-amino-2-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other dicarboxylic acids may not be suitable .
Propriétés
Formule moléculaire |
C10H18N2O5 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-acetamido-6-amino-2-methylheptanedioic acid |
InChI |
InChI=1S/C10H18N2O5/c1-6(13)12-10(2,9(16)17)5-3-4-7(11)8(14)15/h7H,3-5,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
GWGVQRARSJHUPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C)(CCCC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)


![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)




![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)

